molecular formula C6H13NO3 B2626541 (2R,3R)-2-(Dimethylamino)-3-hydroxybutanoic acid CAS No. 2460740-32-1

(2R,3R)-2-(Dimethylamino)-3-hydroxybutanoic acid

Cat. No.: B2626541
CAS No.: 2460740-32-1
M. Wt: 147.174
InChI Key: CIVVRPHZRYVSCF-RFZPGFLSSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound this compound is classified under IUPAC rules as a substituted butanoic acid with hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups at positions 3 and 2, respectively. Its systematic name derives from the parent chain butanoic acid (C₄H₈O₂), modified by:

  • A dimethylamino substituent at carbon 2
  • A hydroxyl group at carbon 3

The stereodescriptors (2R,3R) specify the absolute configuration of the chiral centers at C2 and C3. Alternative nomenclature includes rel-(2R,3R)-2-(dimethylamino)-3-hydroxybutanoic acid (CAS No. 2812-37-5), emphasizing the relative configuration in racemic mixtures. The molecular formula is C₆H₁₃NO₃, with a molecular weight of 147.17 g/mol.

Property Value
IUPAC Name This compound
CAS Registry Number 2812-37-5
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
SMILES Notation C@@H(C(O)=O)N(C)C

Historical Evolution of Structural Characterization

The structural elucidation of this compound parallels advancements in stereochemical analysis techniques. Early studies on β-hydroxy acids, such as γ-hydroxybutyric acid (GHB), established foundational methods for resolving hydroxyl and amino substituents on short-chain carboxylic acids. The dimethylamino group’s introduction at C2 was likely inspired by synthetic analogs of carnitine (γ-trimethylamino-β-hydroxybutyric acid), where alkylamino groups influence biological activity.

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy were pivotal in confirming the (2R,3R) configuration. The compound’s synthesis routes, though not detailed in available literature, probably involve stereoselective methods like asymmetric catalysis or chiral pool synthesis to control the C2 and C3 stereocenters.

Position Within Hydroxy Amino Acid Taxonomy

Hydroxy amino acids are categorized by the presence of hydroxyl groups on their side chains. While canonical examples like serine and threonine feature hydroxyls on β- and γ-carbons, respectively, this compound occupies a specialized niche:

  • Backbone Structure : A four-carbon chain (butanoic acid) with functional groups at C2 and C3.
  • Functional Groups :
    • Tertiary amine (dimethylamino) at C2
    • Secondary alcohol (hydroxyl) at C3

This combination places it outside standard IMGT physicochemical classes, which categorize amino acids by hydrophobicity, volume, and charge. Its dimethylamino group introduces a cationic charge at physiological pH, akin to lysine’s ε-amino group, while the hydroxyl group contributes polarity.

Comparative Analysis with Stereoisomeric Forms

The compound exhibits four stereoisomers due to two chiral centers (C2 and C3):

Stereoisomer Configuration Relationship
(2R,3R) R,R Enantiomer of (2S,3S)
(2S,3S) S,S Enantiomer of (2R,3R)
(2R,3S) R,S Diastereomer
(2S,3R) S,R Diastereomer

Diastereomers (e.g., (2R,3R) vs. (2R,3S)) differ in physical properties such as melting points and solubility. The erythro and threo nomenclature applies when comparing adjacent stereocenters:

  • Erythro : Similar substituents on the same side (e.g., both hydroxyl and dimethylamino groups on the Fischer projection’s right).
  • Threo : Substituents on opposite sides.

For this compound, the erythro designation arises if the hydroxyl and dimethylamino groups are syn-periplanar, while threo applies if anti-periplanar. This stereochemical distinction influences molecular interactions in biological systems, though specific studies on this compound’s activity remain sparse in published literature.

Properties

IUPAC Name

(2R,3R)-2-(dimethylamino)-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4(8)5(6(9)10)7(2)3/h4-5,8H,1-3H3,(H,9,10)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVVRPHZRYVSCF-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(Dimethylamino)-3-hydroxybutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a precursor ketone using a chiral reducing agent. This process requires precise control of reaction conditions, including temperature and pH, to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and continuous flow reactors. This approach allows for the efficient production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(Dimethylamino)-3-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction can produce various amines or alcohols.

Scientific Research Applications

(2R,3R)-2-(Dimethylamino)-3-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2R,3R)-2-(Dimethylamino)-3-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Compound Name Configuration Functional Groups Key Features Biological Role/Application Reference
(2R,3R)-2-(Dimethylamino)-3-hydroxybutanoic acid (2R,3R) Dimethylamino (C2), hydroxyl (C3) Cytotoxic agent in dolastatins; disrupts microtubule assembly. Anticancer research
(2S,3R)-2-(Dimethylamino)-3-methylpentanoic acid (192) (2S,3R) Dimethylamino (C2), methyl (C3) Component of dolastatin 14; cytostatic activity. Marine natural product research
(S)-2-(Dimethylamino)-3-methylbutanoic acid (193) (S) Dimethylamino (C2), methyl (C3) Found in dolastatin H and isodolastatin H; strong cytotoxicity. Antitumor agents
(2R,3R)-2,3-Dihydroxy-2-methylbutanoic acid (2R,3R) Two hydroxyls (C2, C3), methyl (C2) Lacks amino group; participates in metabolic pathways. Biochemical studies
(2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid (2R,3S) Amino (C3), hydroxyl (C2), phenyl (C4) Aromatic substitution enhances lipophilicity; used in peptide synthesis. Pharmaceutical intermediates

Key Observations:

  • Stereochemistry : The (2R,3R) configuration in the target compound distinguishes it from (2S,3R) isomers (e.g., compound 192), which exhibit different binding affinities to biological targets .
  • Functional Groups: The dimethylamino group in the target compound provides basicity and solubility, unlike hydroxyl-rich analogs (e.g., (2R,3R)-2,3-dihydroxy-2-methylbutanoic acid), which are more acidic .
  • Biological Activity: The presence of both dimethylamino and hydroxyl groups in the target compound enhances its cytotoxicity compared to methyl-substituted analogs (e.g., compound 193) .

Physicochemical Properties

Property This compound (2S,3R)-2-((1-(4-Aminophenyl)ethylidene)amino)-3-hydroxybutanoic acid (S1) (2R,3R)-2,3-Dihydroxy-2-methylbutanoic acid
Melting Point Not reported 199–201°C Not reported
Solubility High (polar solvents) Moderate (aqueous HCl) High (water)
Synthesis Method Biosynthetic pathways Condensation of 4-amino acetophenone with threonine Oxidative or enzymatic routes

Key Observations:

  • Thermal Stability : The corrosion inhibitor S1 has a high melting point (199–201°C), suggesting robust crystalline packing due to its aromatic and hydrogen-bonding groups .
  • Synthetic Flexibility : The target compound’s biosynthesis contrasts with the condensation reactions used for S1, which leverages aromatic Schiff base formation .

Biological Activity

(2R,3R)-2-(Dimethylamino)-3-hydroxybutanoic acid, also known as DMHA, is an amino acid derivative that has garnered attention in both biochemical research and potential therapeutic applications. Its unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacology and biochemistry.

The compound is characterized by the presence of a dimethylamino group and a hydroxyl group, which contribute to its biological activity. The stereochemistry of the compound is critical, as it influences its interaction with enzymes and receptors.

The biological activity of this compound primarily involves its role as a substrate in metabolic pathways. It can modulate enzyme activities through:

  • Hydrogen Bonding : The hydroxyl and amino groups facilitate interactions with active sites of enzymes.
  • Electrostatic Interactions : These interactions are crucial for binding to specific receptors or enzymes.

Biological Applications

Research indicates several potential applications in various fields:

  • Biochemistry : Used as a probe to study enzyme mechanisms and protein structures due to its chiral nature.
  • Pharmacology : Investigated for its therapeutic potential as a precursor in drug development, particularly in metabolic disorders.
  • Industrial Chemistry : Employed as an intermediate in the synthesis of biodegradable polymers and specialty chemicals.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to influence various biochemical pathways. For instance, studies involving Caco-2 cells have shown that the compound can affect cellular uptake and metabolism, highlighting its potential bioavailability issues .

Case Studies

  • Therapeutic Potential : A study examined the effects of this compound on inflammatory responses in mice. The results indicated that the compound could attenuate inflammation by normalizing levels of palmitoylethanolamide (PEA), suggesting its role in pain management .
  • Structure-Activity Relationships (SAR) : Research into SAR has revealed that modifications to the compound can significantly alter its potency and selectivity for specific biological targets. This information is crucial for designing more effective derivatives .

Comparative Analysis

To understand the biological activity better, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
2-(Dimethylamino)pyridineBasic nitrogen-containing heterocycleCatalyst in organic synthesis
3-Methoxyphenylboronic acidBoronic acid derivativeUsed in cross-coupling reactions
N,N-DimethylformamideSolvent and reagentVersatile applications in organic chemistry

Q & A

Q. How does this compound interact with metalloenzymes or transporters?

  • Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Molecular docking simulations predict interactions with active-site residues (e.g., zinc in metalloproteases). Site-directed mutagenesis validates critical residues for substrate recognition .

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